molecular formula C17H18O4 B2603977 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid CAS No. 915912-31-1

3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid

Cat. No.: B2603977
CAS No.: 915912-31-1
M. Wt: 286.327
InChI Key: ACAWBINAMCTOLD-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid is widely used in scientific research, including:

Mechanism of Action

The mechanism of action for 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering protein conformation . This interaction can lead to changes in cellular processes, making it useful in various research applications .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: A precursor in the synthesis of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid.

    4-Methylbenzyl alcohol: Another precursor used in the synthesis process.

    Ethyl 4-hydroxybenzoate: A related ester with similar chemical properties.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxy and methylbenzyl groups make it particularly useful in proteomics research, where it can be used to study protein interactions and modifications .

Biological Activity

3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid, with the molecular formula C17H18O4 and a molecular weight of 286.32 g/mol, is a compound that has garnered interest in various fields of biological research. Its structural characteristics suggest potential applications in pharmacology, particularly in the development of therapeutic agents. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in different biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an ethoxy group and a 4-methylbenzyl ether moiety attached to a benzoic acid backbone. This unique structure may contribute to its biological activities, influencing interactions with biological targets.

Antifungal Activity

In vitro studies have assessed the antifungal properties of related compounds against Candida albicans and Aspergillus niger. These studies demonstrate that certain benzoic acid derivatives can significantly inhibit fungal growth . The potential for this compound to exhibit similar antifungal activity warrants further investigation.

Anticancer Potential

The anticancer activity of benzoic acid derivatives has been explored in various models. For instance, compounds exhibiting structural similarities have been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo . The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

The proposed mechanisms for the biological activity of benzoic acid derivatives include:

  • Enzyme Inhibition : These compounds may act as inhibitors of specific enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.
  • Cell Membrane Disruption : The hydrophobic nature of the ethoxy and benzyl groups could facilitate interactions with lipid membranes, leading to increased permeability and cell death.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, contributing to their antimicrobial and anticancer effects.

Case Studies

  • Antimicrobial Efficacy : A study examining various substituted benzoic acids found that certain derivatives demonstrated comparable efficacy to standard antibiotics like ampicillin against gram-positive and gram-negative bacteria .
  • Antifungal Assays : Research on structurally related compounds revealed significant antifungal activity against Candida species, indicating potential for therapeutic applications in treating fungal infections .
  • Antitumor Studies : In vivo studies using animal models have shown that similar compounds can reduce tumor size and improve survival rates by targeting specific cancer pathways .

Data Table: Biological Activity Overview

Activity TypeModel Organism/Cell LineEfficacy ObservedReference
AntimicrobialE. coli, S. aureusComparable to ampicillin
AntifungalCandida albicansSignificant inhibition
AntitumorVarious cancer cell linesReduced tumor size

Properties

IUPAC Name

3-ethoxy-4-[(4-methylphenyl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-3-20-16-10-14(17(18)19)8-9-15(16)21-11-13-6-4-12(2)5-7-13/h4-10H,3,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAWBINAMCTOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)OCC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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